![molecular formula C18H15ClN4O2 B2354647 5-chloro-2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide CAS No. 2097865-35-3](/img/structure/B2354647.png)
5-chloro-2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide
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Overview
Description
5-chloro-2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been studied for its potential use in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
Synthesis and Structural Studies
- Enantioselective Synthesis : The enantioselective synthesis of piperidines, closely related to the target compound, was explored, highlighting its potential in the production of specific stereochemical configurations (Calvez, Chiaroni, & Langlois, 1998).
- Crystal Structure Analysis : A study on 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, which are structurally similar to the compound , delved into their crystal structures and NMR solution studies (Quiroga et al., 1999).
Pharmaceutical Applications
- Anti-Influenza Virus Activity : Benzamide-based 5-aminopyrazoles demonstrated significant antiviral activities against the H5N1 strain of the bird flu influenza, indicating potential pharmaceutical applications (Hebishy, Salama, & Elgemeie, 2020).
- Anti-Inflammatory and Analgesic Agents : Novel benzodifuranyl compounds derived from similar structures showed promising results as COX inhibitors, with significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Synthesis Techniques
- Pyrrolo[3,2-d]pyrimidines Synthesis : A study on the synthesis of pyrrolo[3,2-d]pyrimidine derivatives, related to the target compound, highlighted the efficiency of certain chemical reactions in producing complex structures (Majumdar, Das, & Jana, 1998).
Molecular Interaction Studies
- Cannabinoid Receptor Antagonist : A study on a structurally related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, detailed its molecular interactions with the CB1 cannabinoid receptor, which could be relevant for similar compounds (Shim et al., 2002).
Mechanism of Action
Target of Action
It has been reported as an intermediate in the synthesis of glyburide , which is known to target the sulfonylurea receptor (SUR1) on pancreatic beta cells.
Mode of Action
The rise in intracellular calcium leads to the fusion of insulin granules with the cell membrane, and insulin is secreted .
Biochemical Pathways
Glyburide, which this compound is an intermediate of, primarily affects the insulin signaling pathway .
Pharmacokinetics
Glyburide, a related compound, is known to be well absorbed from the gastrointestinal tract and is extensively metabolized in the liver .
Result of Action
If it shares mechanisms with glyburide, it may lead to an increase in insulin secretion, resulting in lower blood glucose levels .
properties
IUPAC Name |
5-chloro-2-methoxy-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-25-16-3-2-13(19)10-14(16)18(24)23-11-15-17(22-9-8-21-15)12-4-6-20-7-5-12/h2-10H,11H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQZRGSJIFKMNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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